molecular formula C11H8Cl2N2O4 B14565816 2,2-Dichloro-N-[1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide CAS No. 61819-78-1

2,2-Dichloro-N-[1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide

Cat. No.: B14565816
CAS No.: 61819-78-1
M. Wt: 303.09 g/mol
InChI Key: FEFUPXRHMSUADE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-[1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide typically involves the reaction of 4-nitrobenzaldehyde with chloroacetyl chloride in the presence of a base, such as pyridine . The reaction proceeds through the formation of an intermediate, which is then treated with a suitable amine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-[1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2,2-Dichloro-N-[1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-[1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide involves its interaction with specific molecular targets. It binds to the L16 protein of the 50S subunit of bacterial ribosomes, inhibiting the transfer of amino acids to growing peptide chains. This suppression of peptidyl transferase activity prevents peptide bond formation and subsequent protein synthesis, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-N-[1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

61819-78-1

Molecular Formula

C11H8Cl2N2O4

Molecular Weight

303.09 g/mol

IUPAC Name

2,2-dichloro-N-[1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide

InChI

InChI=1S/C11H8Cl2N2O4/c12-10(13)11(17)14-8(6-16)5-7-1-3-9(4-2-7)15(18)19/h1-6,10H,(H,14,17)

InChI Key

FEFUPXRHMSUADE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C=O)NC(=O)C(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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